Cyclohexanone-d10

説明

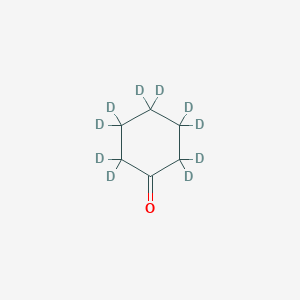

Structure

3D Structure

特性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-5H2/i1D2,2D2,3D2,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIVVAPYMSGYDF-YXALHFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(=O)C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80965481 | |

| Record name | (~2~H_10_)Cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80965481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51209-49-5 | |

| Record name | Cyclohexanone-2,2,3,3,4,4,5,5,6,6-d10 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51209-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H10)Cyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051209495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~2~H_10_)Cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80965481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2H10]cyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Cyclohexanone-d10: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the molecular structure, properties, and analytical applications of Cyclohexanone-d10, a critical internal standard for mass spectrometry-based quantification.

Introduction

This compound (C₆D₁₀O) is the deuterated isotopologue of cyclohexanone, where all ten hydrogen atoms have been replaced with deuterium. This stable, non-radioactive labeled compound is chemically and physically almost identical to its unlabeled counterpart, yet it is distinguishable by mass spectrometry. This property makes it an invaluable tool in analytical chemistry, particularly as an internal standard for isotope dilution mass spectrometry (IDMS). Its use significantly enhances the accuracy and precision of quantitative analyses by correcting for variations during sample preparation and instrumental analysis. This guide provides a detailed overview of the molecular structure, physicochemical properties, and a standard experimental protocol for the application of this compound in Gas Chromatography-Mass Spectrometry (GC-MS).

Molecular Structure and Properties

The molecular structure of this compound is that of a six-membered carbon ring with a ketone functional group, where all non-exchangeable hydrogen positions are substituted with deuterium.

Molecular Identifiers:

-

SMILES: [2H]C1([2H])C(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C1([2H])[2H]

-

InChI: InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-5H2/i1D2,2D2,3D2,4D2,5D2

Physicochemical and Spectroscopic Data

The essential physicochemical and spectroscopic properties of this compound are summarized in the tables below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₆D₁₀O |

| Molecular Weight | 108.20 g/mol |

| CAS Number | 51209-49-5 |

| Appearance | Colorless to pale yellow liquid |

| Melting Point | -47 °C |

| Boiling Point | 155 °C |

| Density | 1.044 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.450 |

| Flash Point | 47 °C (closed cup) |

| Isotopic Purity | ≥ 98 atom % D |

| Mass Shift (M+) | +10 |

Table 1: Physicochemical Properties of this compound.

| Spectroscopic Data Type | Key Features and Notes |

| Infrared (IR) Spectroscopy | The IR spectrum is dominated by a strong C=O stretching vibration. Compared to unlabeled cyclohexanone (approx. 1715 cm⁻¹), the deuteration may cause a slight shift in this peak. The C-H stretching and bending vibrations present in cyclohexanone are replaced by C-D vibrations at lower frequencies (e.g., C-D stretch typically appears around 2100-2200 cm⁻¹). |

| ¹³C NMR Spectroscopy | The spectrum shows three main signals corresponding to the carbonyl carbon and the two sets of methylene carbons in the ring. The chemical shifts are very similar to unlabeled cyclohexanone. The signals for the deuterated carbons will appear as multiplets due to C-D coupling. |

| ²H (Deuterium) NMR Spectroscopy | Will show signals corresponding to the deuterium atoms on the cyclohexane ring, confirming the positions and extent of deuteration. |

| Mass Spectrometry (MS) | In electron ionization (EI) mode, the molecular ion peak will be observed at m/z 108. The fragmentation pattern will be similar to cyclohexanone but with mass shifts corresponding to the deuterated fragments. This distinct mass difference is the basis for its use as an internal standard. |

Table 2: Spectroscopic Data Summary for this compound.

Experimental Protocol: Quantitative Analysis of a Small Molecule Analyte using this compound as an Internal Standard by GC-MS

This section details a generalized yet comprehensive protocol for the quantification of a non-deuterated small molecule analyte (e.g., cyclohexanone or a similar compound) in a biological matrix (e.g., plasma) using this compound as an internal standard. This method is based on the principle of isotope dilution.

Materials and Reagents

-

Analyte of interest (unlabeled standard)

-

This compound (Internal Standard, IS)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water

-

Biological matrix (e.g., human plasma)

-

Microcentrifuge tubes (1.5 mL)

-

Syringe filters (0.22 µm)

-

HPLC vials

Preparation of Solutions

-

Analyte Primary Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the analyte standard and dissolve it in 10 mL of methanol.

-

Internal Standard (this compound) Primary Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of methanol.

-

Working Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the analyte stock solution into the biological matrix. A typical concentration range might be 1 to 1000 ng/mL.

-

Internal Standard Working Solution (10 µg/mL): Dilute the IS primary stock solution with methanol to a final concentration of 10 µg/mL.

Sample Preparation

-

Aliquoting: Transfer 100 µL of the thawed biological matrix, calibration standards, or quality control samples into 1.5 mL microcentrifuge tubes.

-

Internal Standard Spiking: Add 10 µL of the Internal Standard Working Solution (10 µg/mL) to each tube.

-

Vortexing: Briefly vortex the samples to ensure thorough mixing.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.

-

Vortexing: Vortex the samples vigorously for 1 minute.

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Filtration: Filter the reconstituted samples through a 0.22 µm syringe filter into HPLC vials.

GC-MS Instrumental Parameters

-

GC System: Agilent 7890A or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp: 10°C/min to 200°C.

-

Hold: 2 minutes.

-

-

MS System: Agilent 5975C or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Analyte Ion (m/z): (e.g., for cyclohexanone, m/z 98).

-

Internal Standard Ion (m/z): 108.

-

Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas for the analyte and the internal standard in all samples.

-

Peak Area Ratio Calculation: Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Calibration Curve Construction: Plot the peak area ratio against the concentration of the calibration standards. Perform a linear regression analysis.

-

Concentration Determination: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow Visualization

The following diagram illustrates the experimental workflow for the quantitative analysis of a small molecule using this compound as an internal standard.

Workflow for quantitative analysis using a deuterated internal standard.

Conclusion

This compound is a highly effective and reliable internal standard for the quantitative analysis of small molecules by mass spectrometry. Its physical and chemical properties closely mimic those of its non-deuterated analog, ensuring it behaves similarly during sample preparation and analysis, while its distinct mass allows for precise differentiation. The detailed protocol provided herein serves as a robust starting point for developing validated analytical methods in research, clinical, and drug development settings, ultimately leading to more accurate and dependable quantitative results.

An In-depth Technical Guide to the Synthesis and Preparation of Cyclohexanone-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing Cyclohexanone-d10, a fully deuterated analog of cyclohexanone. This isotopologue is a valuable tool in various scientific disciplines, including mechanistic studies, pharmacokinetic analysis in drug development, and as an internal standard in analytical chemistry. This document details experimental protocols, presents quantitative data, and illustrates the synthetic workflows.

Introduction

This compound (C₆D₁₀O) is a stable, non-radioactive isotopologue of cyclohexanone where all ten hydrogen atoms have been replaced with deuterium.[1] This complete deuteration results in a molecular weight increase of 10 Da while maintaining the chemical reactivity of its non-deuterated counterpart.[1] Its primary applications stem from the kinetic isotope effect (KIE), where the substitution of hydrogen with deuterium can significantly alter the rate of chemical reactions involving C-H bond cleavage. This property is particularly useful in drug metabolism studies to enhance metabolic stability. Furthermore, its distinct mass makes it an excellent internal standard for mass spectrometry-based quantification. Commercial sources typically offer this compound with an isotopic purity of 98% or higher.[2][3]

Synthetic Strategies

The preparation of this compound can be broadly approached through three main strategies:

-

Direct Hydrogen-Deuterium (H/D) Exchange on Cyclohexanone: This method involves the direct replacement of the hydrogen atoms of cyclohexanone with deuterium from a deuterium source, typically heavy water (D₂O), often facilitated by a catalyst.

-

Oxidation of a Deuterated Precursor (Cyclohexanol-d11 or Cyclohexanol-d12): This route requires the synthesis of a fully or partially deuterated cyclohexanol, which is then oxidized to the corresponding ketone.

-

Catalytic Deuteration of a Deuterated Aromatic Precursor (Phenol-d6): This industrial-style approach involves the reduction of a deuterated phenol using deuterium gas in the presence of a metal catalyst.

This guide will focus on the first two methods as they are more commonly accessible for laboratory-scale synthesis.

Method 1: Direct Hydrogen-Deuterium Exchange

Direct H/D exchange is an attractive method due to the commercial availability of cyclohexanone and D₂O. The exchange is typically catalyzed by either a base or an acid. Base-catalyzed exchange is generally more efficient for ketones due to the formation of an enolate intermediate.

Experimental Protocol: Base-Catalyzed H/D Exchange

This protocol is a representative procedure for the preparative scale synthesis of this compound via base-catalyzed H/D exchange.

Materials:

-

Cyclohexanone

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A mixture of cyclohexanone (1 equivalent), anhydrous potassium carbonate (0.5 equivalents), and deuterium oxide (10 equivalents) is placed in a heavy-walled, sealed reaction vessel.

-

The reaction mixture is heated to 150-180°C with vigorous stirring for 48-72 hours. The progress of the deuteration can be monitored by ¹H NMR by taking aliquots from the reaction mixture.

-

After cooling to room temperature, the organic layer is separated. The aqueous layer is extracted three times with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The crude product is purified by distillation to yield this compound.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 60-75% |

| Isotopic Purity | >98 atom % D |

| Boiling Point | 155-156 °C |

Workflow for Direct H/D Exchange

Caption: General workflow for the synthesis of this compound via base-catalyzed H/D exchange.

Method 2: Oxidation of Deuterated Cyclohexanol

This method provides a high degree of isotopic incorporation, provided a fully deuterated cyclohexanol precursor is used. The synthesis of the deuterated alcohol is the key step, followed by a standard oxidation reaction.

Step 1: Synthesis of Cyclohexanol-d12

A common route to deuterated alcohols is the reduction of the corresponding ketone with a deuteride-donating reducing agent.

Experimental Protocol: Synthesis of Cyclohexanol-d12

Materials:

-

This compound (prepared as in Method 1 or commercially sourced)

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

D₂O

Procedure:

-

A solution of this compound (1 equivalent) in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum deuteride (0.3 equivalents) in anhydrous diethyl ether at 0°C under an inert atmosphere.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

-

The reaction is quenched by the slow, sequential addition of D₂O, followed by a 15% sodium deuteroxide (NaOD) in D₂O solution, and then more D₂O.

-

The resulting precipitate is filtered off and washed with diethyl ether.

-

The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield Cyclohexanol-d12.

Step 2: Oxidation of Cyclohexanol-d12 to this compound

A standard Jones oxidation or a milder oxidation using sodium hypochlorite can be employed. The following protocol uses sodium dichromate.

Experimental Protocol: Oxidation of Cyclohexanol-d12

Materials:

-

Cyclohexanol-d12

-

Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

-

Diethyl ether

Procedure:

-

A solution of sodium dichromate dihydrate in water is prepared, and concentrated sulfuric acid is carefully added while cooling in an ice bath.

-

The prepared oxidizing solution is added dropwise to a stirred solution of Cyclohexanol-d12 in diethyl ether, maintaining the temperature between 20-30°C.

-

After the addition is complete, the mixture is stirred at room temperature for 2 hours.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, then with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation, and the resulting this compound is purified by fractional distillation.

Quantitative Data:

| Step | Product | Typical Yield | Isotopic Purity |

| 1 | Cyclohexanol-d12 | 85-95% | >98 atom % D |

| 2 | This compound | 70-85% | >98 atom % D |

Workflow for the Oxidation of Deuterated Cyclohexanol

Caption: Two-step synthesis of this compound involving the reduction of a deuterated ketone followed by oxidation.

Conclusion

The synthesis of this compound can be effectively achieved through multiple routes. The direct H/D exchange method is atom-economical but may require harsh conditions and extended reaction times to achieve high levels of deuteration. The oxidation of a deuterated precursor, Cyclohexanol-d12, is a reliable method that can provide high isotopic purity, with the main challenge being the synthesis of the deuterated starting material. The choice of synthetic route will depend on the available starting materials, equipment, and the desired scale of the synthesis. The protocols and data presented in this guide provide a solid foundation for researchers to produce this compound for their specific applications.

References

A Technical Guide to High-Purity Cyclohexanone-d10 for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on high-purity Cyclohexanone-d10, a deuterated internal standard crucial for accurate quantification in analytical chemistry. This document details commercially available sources, their specifications, and a representative experimental protocol for its application in quantitative analysis.

Introduction to this compound as an Internal Standard

In quantitative analytical methodologies, particularly those employing mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision. This compound (C₆D₁₀O), the fully deuterated analog of cyclohexanone, is an exemplary SIL-IS. By replacing all ten hydrogen atoms with deuterium, its molecular weight is increased by ten mass units. This mass shift allows it to be distinguished from the non-labeled analyte by a mass spectrometer, while its chemical and physical properties remain nearly identical. This near-identical behavior is critical for correcting variations that can occur during sample preparation, chromatographic separation, and ionization.

The primary advantages of using this compound as an internal standard in mass spectrometry-based assays include:

-

Correction for Matrix Effects: Biological and environmental samples are complex matrices that can cause ion suppression or enhancement, leading to inaccurate quantification. Since this compound co-elutes with and behaves almost identically to native cyclohexanone, it experiences the same matrix effects, allowing for reliable normalization of the analyte signal.

-

Compensation for Sample Preparation Variability: Losses of the analyte during extraction, handling, and concentration steps are a common source of error. When this compound is added to the sample at the beginning of the workflow, it experiences the same losses as the analyte, ensuring the ratio of the analyte to the internal standard remains constant.

-

Improved Precision and Accuracy: By accounting for the aforementioned sources of variability, the use of this compound significantly improves the precision and accuracy of quantitative results, which is essential for regulatory submissions and reliable data in drug development.

Commercial Suppliers of High-Purity this compound

A variety of chemical suppliers offer high-purity this compound for research and development purposes. The table below summarizes the key specifications from several prominent vendors to facilitate comparison and selection.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity (atom % D) | Chemical Purity |

| Sigma-Aldrich | This compound | 51209-49-5 | C₆D₁₀O | 108.20 | 98 | ≥99% (CP) |

| LGC Standards | This compound | 51209-49-5 | C₆D₁₀O | 108.2 | Not Specified | Not Specified |

| ResolveMass Laboratories Inc. | This compound | 51209-49-5 | C₆D₁₀O | 108.21 | ≥98 | Not Specified |

| Cambridge Isotope Laboratories, Inc. | Cyclohexanone-D₁₀ | 51209-49-5 | C₆D₁₀O | 108.20 | 98 | ≥98% |

| Santa Cruz Biotechnology, Inc. | This compound | 51209-49-5 | C₆D₁₀O | 108.20 | Not Specified | Not Specified |

Experimental Protocol: Quantification of Cyclohexanone in Aqueous Samples using GC-MS with this compound Internal Standard

This section provides a representative protocol for the quantitative analysis of cyclohexanone in an aqueous matrix, such as industrial effluent or pharmaceutical process water, using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard. This method is based on the principles of isotope dilution mass spectrometry.[1]

Materials and Reagents

-

Analytes: Cyclohexanone standard

-

Internal Standard: High-purity this compound

-

Solvents: Dichloromethane (DCM), HPLC grade or equivalent

-

Reagents: Anhydrous sodium sulfate

-

Sample Vials: 2 mL amber glass vials with PTFE-lined septa

Preparation of Standard and Sample Solutions

-

Cyclohexanone Stock Solution (1 mg/mL): Accurately weigh 100 mg of cyclohexanone and dissolve it in 100 mL of dichloromethane.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of dichloromethane.

-

This compound IS Working Solution (10 µg/mL): Dilute the IS stock solution 1:100 with dichloromethane.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the cyclohexanone stock solution into blank aqueous matrix (e.g., deionized water) to achieve final concentrations ranging from 0.1 to 50 µg/mL.

-

Sample Preparation:

-

To 10 mL of each calibration standard and unknown sample in a separatory funnel, add 100 µL of the 10 µg/mL this compound IS working solution.

-

Add 5 mL of dichloromethane and shake vigorously for 2 minutes.

-

Allow the layers to separate and collect the organic (bottom) layer.

-

Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.

-

Transfer the dried extract to a 2 mL amber GC vial for analysis.

-

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injection Volume: 1 µL

-

Inlet Temperature: 250°C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: 10°C/min to 200°C

-

Hold: 5 minutes at 200°C

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Cyclohexanone: m/z 98 (quantifier), 55, 83 (qualifiers)

-

This compound: m/z 108 (quantifier), 60, 90 (qualifiers)

-

Data Analysis

-

Integrate the peak areas for the quantifier ions of cyclohexanone (m/z 98) and this compound (m/z 108).

-

Calculate the response ratio for each calibration standard and unknown sample: Response Ratio = (Peak Area of Cyclohexanone) / (Peak Area of this compound) .

-

Construct a calibration curve by plotting the response ratio against the known concentration of the calibration standards.

-

Determine the concentration of cyclohexanone in the unknown samples by interpolating their response ratios from the calibration curve.

Visualized Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflow of using a deuterated internal standard in a quantitative assay and the principle of how it corrects for analytical variability.

Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.

Caption: Logical relationship illustrating how internal standards correct for analytical variability.

References

Cyclohexanone-d10: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

A Comprehensive Overview of Cyclohexanone-d10: CAS Number, Safety Data, and Analytical Applications

This technical guide provides an in-depth resource for researchers, scientists, and drug development professionals on this compound. This deuterated analog of cyclohexanone is a critical component in a variety of analytical and research applications, most notably as an internal standard for quantitative analysis. This document compiles its chemical and physical properties, safety information, and a detailed experimental protocol for its use in Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical Identity and Properties

This compound is a stable, non-radioactive, isotopically labeled form of cyclohexanone where all ten hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecular weight increase of 10 Da compared to the unlabeled compound, while maintaining nearly identical chemical properties. This characteristic is paramount for its use in isotope dilution mass spectrometry.

CAS Number: 51209-49-5[1][2][3][4] Unlabeled CAS Number: 108-94-1[1][4]

| Property | Value | Source(s) |

| Molecular Formula | C₆D₁₀O | [1][2][3] |

| Molecular Weight | 108.20 g/mol | [1][2] |

| Appearance | Colorless to pale yellow oily liquid | |

| Density | 1.044 g/mL at 25 °C | [5] |

| Melting Point | -47 °C (lit.) | [5] |

| Boiling Point | 155 °C (lit.) | [5] |

| Flash Point | 47 °C (116.6 °F) - closed cup | [6] |

| Refractive Index | n20/D 1.45 (lit.) | [5] |

| Isotopic Purity | ≥ 98 atom % D | [3] |

Safety Data Sheet Summary

This compound is a flammable liquid and vapor that is harmful if swallowed, in contact with skin, or inhaled. It can cause serious eye damage and skin irritation. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical. Work should be conducted in a well-ventilated area, and sources of ignition should be avoided.

| Hazard Class | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |

| Flammable liquids (Category 3) | 🔥 | Danger | H226: Flammable liquid and vapour. |

| Acute toxicity, Oral (Category 4) | ❗ | Warning | H302: Harmful if swallowed. |

| Acute toxicity, Dermal (Category 4) | ❗ | Warning | H312: Harmful in contact with skin. |

| Acute toxicity, Inhalation (Category 4) | ❗ | Warning | H332: Harmful if inhaled. |

| Skin irritation (Category 2) | ❗ | H315: Causes skin irritation. | |

| Serious eye damage (Category 1) | corrosion | Danger | H318: Causes serious eye damage. |

| Specific target organ toxicity - single exposure (Category 3), Respiratory system | ❗ | H335: May cause respiratory irritation. |

Precautionary Statements (Selected):

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[7]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[7]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[7]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Experimental Protocol: Quantification of Volatile Organic Compounds (VOCs) in Water using this compound as an Internal Standard

The following is a representative protocol for the quantitative analysis of a target volatile organic compound (e.g., unlabeled cyclohexanone) in a water sample using this compound as an internal standard, based on established EPA methodologies for VOC analysis.

3.1. Principle

A known amount of this compound is added to a water sample. The sample is then prepared and analyzed by GC-MS. Because the deuterated internal standard has nearly identical chemical and physical properties to the analyte, it experiences similar losses during sample preparation and analysis. The ratio of the analyte's response to the internal standard's response is used for quantification, which corrects for variations in sample handling and instrument performance.

3.2. Materials and Reagents

-

This compound (Internal Standard)

-

Unlabeled Cyclohexanone (Analyte Standard)

-

Methanol (GC grade)

-

Deionized water

-

Sample vials

-

Micropipettes

3.3. Preparation of Standard Solutions

-

Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

-

Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of unlabeled cyclohexanone and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the analyte stock solution with deionized water to achieve the desired concentration range (e.g., 1, 5, 10, 20, 50 µg/L).

-

Internal Standard Spiking Solution (10 µg/mL): Dilute the internal standard stock solution with methanol to a concentration of 10 µg/mL.

3.4. Sample Preparation

-

Collect the water sample in a clean, appropriate container.

-

For each sample and calibration standard, transfer a 5 mL aliquot to a sample vial.

-

Spike each sample and standard with 5 µL of the 10 µg/mL internal standard spiking solution to achieve a final concentration of 10 µg/L of this compound.

-

Cap the vials and vortex to mix.

3.5. GC-MS Analysis

The following are typical GC-MS parameters. These should be optimized for the specific instrument and analytes of interest.

| GC Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial 40 °C, hold for 2 min, ramp at 10 °C/min to 200 °C, hold for 5 min |

| MS Parameter | Value |

| Ion Source Temp | 230 °C |

| Mode | Selected Ion Monitoring (SIM) |

| Quantification Ion (Cyclohexanone) | m/z 98 |

| Quantification Ion (this compound) | m/z 108 |

3.6. Data Analysis

-

Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the samples by calculating the peak area ratio and using the calibration curve.

Visualizations

Experimental Workflow for VOC Quantification

References

Cyclohexanone-d10: A Comprehensive Technical Guide for Researchers

An in-depth examination of the physical, chemical, and analytical characteristics of Cyclohexanone-d10, a vital tool in modern research and development.

This technical guide provides a detailed overview of this compound (C6D10O), a deuterated isotopologue of cyclohexanone. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. This document covers the core physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and its primary applications, particularly as an internal standard in mass spectrometry-based quantification.

Core Physical and Chemical Characteristics

This compound is a stable, non-radioactive isotopically labeled compound where all ten hydrogen atoms of the cyclohexanone molecule have been replaced with deuterium. This substitution results in a significant mass shift, making it an ideal internal standard for quantitative analysis. Its physical and chemical properties are largely similar to its non-deuterated counterpart, with minor differences arising from the isotopic substitution.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₆D₁₀O |

| Molecular Weight | 108.20 g/mol |

| CAS Number | 51209-49-5 |

| Appearance | Colorless to light yellow liquid |

| Density | 1.044 g/mL at 25 °C |

| Boiling Point | 155 °C (lit.) |

| Melting Point | -47 °C (lit.) |

| Flash Point | 47 °C (closed cup) |

| Refractive Index (n20/D) | 1.45 (lit.) |

| Isotopic Purity | ≥98 atom % D |

Synthesis of this compound

Experimental Protocol: Oxidation of Cyclohexanol-d12

Materials:

-

Cyclohexanol-d12

-

Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

-

Concentrated sulfuric acid (H₂SO₄)

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

Procedure:

-

Preparation of the Oxidizing Solution: In a beaker, dissolve sodium dichromate dihydrate in deionized water. With continuous stirring, slowly and carefully add concentrated sulfuric acid. Allow the mixture to cool to room temperature.

-

Oxidation Reaction: Place Cyclohexanol-d12 in a conical flask. Add the prepared dichromate solution to the flask in one portion, ensuring thorough mixing by swirling. The temperature of the reaction mixture will rise. Maintain the temperature between 55-60 °C by cooling the flask in a cold water bath as needed.

-

Reaction Completion: Once the exothermic reaction subsides, allow the mixture to stand for approximately one hour with occasional swirling to ensure the reaction goes to completion.

-

Isolation of the Product: Transfer the reaction mixture to a round-bottom flask and add deionized water. Set up a distillation apparatus and distill the mixture until approximately one-third of the initial volume has been collected. The distillate will consist of two layers.

-

Extraction: Transfer the distillate to a separatory funnel and saturate the aqueous layer with sodium chloride to reduce the solubility of the this compound. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine all organic layers.

-

Drying and Purification: Dry the combined organic extracts over anhydrous magnesium sulfate for at least 5 minutes. Filter the solution into a pre-weighed, dry round-bottom flask. Remove the ethyl acetate by distillation on a steam bath. The remaining liquid is the this compound product.

Diagram 1: Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound from Cyclohexanol-d12.

Analytical Characterization

The purity and identity of this compound are critical for its applications. The primary analytical techniques used for its characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure and determine the isotopic enrichment of this compound.

-

¹H-NMR: In a fully deuterated compound like this compound, the proton NMR spectrum should show a significant reduction or absence of signals corresponding to the cyclohexyl protons. Any residual proton signals can be used to quantify the isotopic purity.

-

¹³C-NMR: The ¹³C-NMR spectrum of this compound will show characteristic peaks for the carbonyl carbon and the deuterated methylene carbons. The signals for the deuterated carbons will appear as multiplets due to coupling with deuterium. A video explaining the ¹H-NMR and ¹³C-NMR of unlabeled cyclohexanone can be a useful reference for understanding the expected peak positions.[2]

-

²H-NMR: Deuterium NMR directly observes the deuterium nuclei, providing a definitive confirmation of deuteration and allowing for the quantification of deuterium at each position.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~210 |

| C-2, C-6 (CD₂) | ~42 |

| C-3, C-5 (CD₂) | ~27 |

| C-4 (CD₂) | ~25 |

Note: Chemical shifts are approximate and based on the spectrum of unlabeled cyclohexanone. The actual shifts may vary slightly due to isotope effects.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the chemical and isotopic purity of this compound. The gas chromatogram provides information on the chemical purity, while the mass spectrum confirms the molecular weight and provides insights into the isotopic distribution.

3.2.1. Experimental Protocol: GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC and 5977B MSD).[3]

-

Capillary column: A non-polar column such as a HP-5MS is suitable.[3]

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Oven Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 200 °C

-

Hold: 5 minutes at 200 °C

-

-

Carrier Gas: Helium

-

Injection Mode: Split

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 30-200

3.2.2. Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺˙) at m/z 108. The fragmentation pattern will be analogous to that of unlabeled cyclohexanone, with the major fragments shifted by the mass of the incorporated deuterium atoms. The fragmentation of cyclic ketones is primarily driven by alpha-cleavage.[4] For unlabeled cyclohexanone, a characteristic base peak is observed at m/z 55.[4] For this compound, a corresponding deuterated fragment would be expected.

Diagram 2: Analytical Workflow for this compound Characterization

Caption: Workflow for the analytical characterization of this compound.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analysis using isotope dilution mass spectrometry (IDMS).[5][6] Its use is particularly prevalent in pharmacokinetic and drug metabolism studies.

Internal Standard in LC-MS/MS Analysis

In LC-MS/MS-based bioanalysis, a known amount of the deuterated internal standard is added to all samples, calibration standards, and quality controls. Because the deuterated standard is chemically identical to the analyte, it co-elutes and experiences the same matrix effects and ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, accurate and precise quantification can be achieved, compensating for variations in sample preparation and instrument response.[7][8]

Diagram 3: Use of this compound as an Internal Standard

Caption: Logical flow of using this compound as an internal standard.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area. It is harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye damage.[9] Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Table 3: Hazard Classifications for this compound

| Hazard Class | Description |

| Flammable Liquid | Category 3 |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Irritation | Category 2 |

| Serious Eye Damage | Category 1 |

| Specific Target Organ Toxicity | Single Exposure, Category 3 (Respiratory system) |

Source: Sigma-Aldrich

This technical guide provides a comprehensive overview of the key characteristics and applications of this compound. By understanding its properties and the methodologies for its use, researchers can effectively leverage this valuable tool in their scientific endeavors.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. GCMS Section 6.11.2 [people.whitman.edu]

- 5. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nebiolab.com [nebiolab.com]

- 8. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]

- 9. Cyclohexanone-dââ (D, 98%) - Cambridge Isotope Laboratories, DLM-1560-1 [isotope.com]

A Technical Guide to the Isotopic Enrichment of Commercial Cyclohexanone-d10

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic enrichment levels of commercially available Cyclohexanone-d10. It is designed to assist researchers, scientists, and drug development professionals in sourcing and utilizing this deuterated compound with a clear understanding of its isotopic purity and the methodologies for its verification. This document outlines typical enrichment levels from various suppliers, details the experimental protocols for assessing isotopic purity, and describes a common synthetic route.

Introduction to Isotopic Enrichment

In the context of deuterated compounds like this compound, "isotopic enrichment" refers to the percentage of deuterium (D or ²H) atoms at specific labeled positions within the molecule, relative to the total number of isotopes at that position. It is a critical parameter for applications in quantitative analysis, such as its use as an internal standard in mass spectrometry, and in mechanistic studies. High isotopic enrichment is crucial for minimizing isotopic interferences and ensuring the accuracy of experimental results.

Commercial Availability and Isotopic Enrichment Levels

This compound is available from several reputable chemical suppliers. The isotopic purity is typically stated as "atom % D," which represents the percentage of deuterium atoms in the labeled positions. The most commonly available enrichment level for this compound is 98 atom % D. Below is a summary of offerings from prominent suppliers.

Data Presentation: Isotopic Enrichment of Commercial this compound

| Supplier | Product Name | CAS Number | Stated Isotopic Purity (atom % D) | Chemical Purity |

| Sigma-Aldrich | This compound | 51209-49-5 | 98 | 99% (CP) |

| Cambridge Isotope Laboratories, Inc. | Cyclohexanone-D₁₀ (D, 98%) | 51209-49-5 | 98 | 98% |

| LGC Standards | This compound | 51209-49-5 | Not explicitly stated, CoA required | Not explicitly stated, CoA required |

| Santa Cruz Biotechnology, Inc. | This compound | 51209-49-5 | Not explicitly stated, CoA required | Not explicitly stated, CoA required |

| Eurisotop (a subsidiary of Cambridge Isotope Laboratories, Inc.) | CYCLOHEXANONE (D10, 98%) | 51209-49-5 | 98 | 98% |

Note: Isotopic and chemical purity levels are subject to batch-to-batch variability. It is always recommended to consult the lot-specific Certificate of Analysis (CoA) for precise data.

Experimental Protocols for Determining Isotopic Enrichment

The determination of the isotopic enrichment of deuterated compounds is primarily accomplished through two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).[1]

Quantitative ¹H-NMR Spectroscopy (qNMR)

Quantitative ¹H-NMR is a precise method for measuring the residual amount of hydrogen in a highly deuterated sample.[2] The isotopic purity is determined by comparing the integral of the residual proton signals to that of a known internal standard or a non-deuterated portion of the molecule if applicable.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.

-

Add a precise volume (e.g., 0.6 mL) of a high-purity deuterated solvent that does not have signals overlapping with the analyte's residual proton signals (e.g., Chloroform-d, CDCl₃).

-

For absolute quantification, a certified internal standard of known purity and concentration (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene) should be accurately weighed and added to the NMR tube.

-

-

Data Acquisition:

-

Acquire the ¹H-NMR spectrum on a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full magnetization recovery.

-

A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio for the small residual proton signals.

-

-

Data Processing and Calculation:

-

Process the acquired spectrum, including Fourier transformation, phasing, and baseline correction.

-

Integrate the area of the residual proton signals of this compound and the signal of the internal standard.

-

The isotopic enrichment (atom % D) is calculated based on the following formula:

Isotopic Enrichment (%) = (1 - (Integral of residual ¹H signal / Number of protons for that signal) / (Integral of standard signal / Number of protons for that signal) * (Molar mass of standard / Molar mass of analyte) * (Weight of analyte / Weight of standard)) * 100

-

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). It can be used to determine the distribution of isotopologues (molecules that differ only in their isotopic composition).[3]

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (e.g., 1 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

-

Instrumentation and Data Acquisition:

-

The analysis is typically performed using a Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.

-

For GC-MS, a suitable capillary column (e.g., a non-polar column like DB-5ms) is used to separate the analyte from any potential impurities.

-

The mass spectrometer is operated in full scan mode to detect the molecular ion cluster of this compound. High-resolution mass spectrometry (HRMS) is advantageous for resolving isotopic peaks.[4]

-

-

Data Analysis and Calculation:

-

Identify the molecular ion cluster in the mass spectrum. For this compound, the fully deuterated species ([M+H]⁺) will have an m/z of 109.2 (for C₆D₁₀O). The presence of residual protons will result in ions at lower m/z values (e.g., C₆HD₉O at m/z 108.2).

-

The relative intensities of the different isotopologue peaks are measured.

-

Corrections for the natural abundance of ¹³C and ¹⁷O/¹⁸O should be applied to the measured intensities.

-

The isotopic enrichment is calculated from the relative abundances of the different isotopologues.

-

Synthesis of this compound

The synthesis of this compound is typically achieved through the deuteration of cyclohexanone or a precursor. A common method involves the oxidation of cyclohexanol-d12, which itself can be prepared by the catalytic deuteration of phenol. Alternatively, direct hydrogen-deuterium exchange on cyclohexanone can be performed.[5] A plausible synthetic route starting from cyclohexanol is outlined below.

Diagram of the Synthesis Pathway for this compound

Caption: A simplified reaction scheme for the synthesis of this compound.

Experimental Workflow for Isotopic Enrichment Analysis

The following diagram illustrates a typical workflow for the analysis of the isotopic enrichment of a commercial this compound sample.

Diagram of the Experimental Workflow

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Cyclohexanone-d10: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for Cyclohexanone-d10 (CAS 51209-49-5). Maintaining the isotopic and chemical purity of this valuable deuterated ketone is critical for its effective use in a range of applications, including as an internal standard in mass spectrometry, a solvent in NMR spectroscopy, and a reactant in kinetic isotope effect studies.

Core Stability Profile

This compound is a stable isotope-labeled compound that is chemically identical in reactivity to its non-deuterated counterpart.[1] It is considered stable under standard laboratory conditions.[1][2] However, its long-term stability is contingent upon proper storage and handling to prevent degradation. After a period of three years, it is recommended to re-analyze the compound for chemical purity before use.[2]

Recommended Storage and Handling Conditions

To ensure the integrity of this compound, it is imperative to adhere to the following storage and handling guidelines. These recommendations are compiled from various supplier and safety data sheets.

| Parameter | Recommended Condition | Rationale |

| Temperature | Room temperature, in a cool, dry place.[1][2][3][4][5] | Prevents potential thermal degradation and reduces volatility. |

| Atmosphere | Store in a tightly closed container.[1][4][6] | Minimizes exposure to atmospheric moisture and oxygen, which can participate in degradation reactions. |

| Light Exposure | Store away from light.[1][3][5] | Light can provide the energy to initiate photo-degradation pathways. |

| Container | Tightly sealed, appropriate chemical-resistant container. | Prevents contamination and leakage. |

| Ventilation | Store in a well-ventilated area.[1][6] | Important for safety due to its flammable nature. |

| Incompatible Materials | Keep away from heat, sparks, flame, ignition sources, strong oxidizing agents, and bases.[1][4][6] | This compound can react with these substances, leading to degradation and potentially hazardous situations. |

Potential Degradation Pathways

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Detailed experimental protocols for the stability testing of this compound are not widely published. However, a standard approach to assessing the stability of a chemical compound involves the following steps.

Forced Degradation Study Protocol (Illustrative)

-

Sample Preparation : Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol).

-

Stress Conditions : Expose the samples to a range of stress conditions in parallel with a control sample stored under recommended conditions.

-

Acidic/Basic Hydrolysis : Treat with HCl or NaOH at elevated temperatures (e.g., 60°C).

-

Oxidative Degradation : Treat with H2O2 at room temperature.

-

Thermal Degradation : Heat the solid or solution sample (e.g., at 60°C, 80°C).

-

Photodegradation : Expose the solution to UV light (e.g., 254 nm) and visible light.

-

-

Time Points : Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis : Analyze the samples using a stability-indicating method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with a suitable detector.

-

Data Evaluation : Quantify the amount of remaining this compound and identify any degradation products.

Recommended Handling Workflow

Proper handling is crucial to prevent contamination and degradation, as well as to ensure personnel safety.

Caption: Recommended workflow for handling this compound.

Safety Precautions

This compound is a flammable liquid and vapor.[1][3] It may cause irritation to the eyes, skin, and respiratory tract.[1] Inhalation of vapors may lead to dizziness.[1] Always use this compound in a well-ventilated area or a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][4] Avoid contact with ignition sources.[1] In case of a spill, absorb the material with an inert substance like vermiculite and dispose of it according to local regulations.[1]

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. Cyclohexanone-dââ (D, 98%) - Cambridge Isotope Laboratories, DLM-1560-1 [isotope.com]

- 4. vastanichem.com [vastanichem.com]

- 5. Cyclohexanone-Dââ (D, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. carlroth.com [carlroth.com]

Cyclohexanone-d10: A Comprehensive Technical Guide to its Applications in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Cyclohexanone-d10 (C₆D₁₀O), a deuterated isotopologue of cyclohexanone, serves as a versatile and powerful tool in modern organic synthesis and analysis. Its unique properties, stemming from the replacement of hydrogen with deuterium atoms, enable researchers to probe reaction mechanisms, synthesize complex deuterated molecules, and enhance the accuracy of analytical measurements. This technical guide provides an in-depth exploration of the core applications of this compound, complete with experimental protocols, quantitative data, and logical workflows to facilitate its effective implementation in the laboratory.

Core Properties and Specifications

This compound shares the same chemical structure as its non-deuterated counterpart but possesses a higher molecular weight and distinct spectroscopic properties. These differences are fundamental to its applications.

| Property | Value |

| Molecular Formula | C₆D₁₀O |

| Molecular Weight | 108.21 g/mol |

| Isotopic Enrichment | Typically ≥ 98 atom % D |

| Appearance | Colorless liquid |

| Boiling Point | ~155-156 °C |

| Density | ~1.044 g/mL at 25 °C |

Applications in Organic Synthesis and Analysis

The primary applications of this compound can be categorized into three main areas: as a precursor for the synthesis of deuterated molecules, as a tool for mechanistic and kinetic studies, and as an internal standard in analytical chemistry.

Synthesis of Deuterated Molecules

This compound is a valuable starting material for the synthesis of more complex deuterated compounds, which are crucial in drug metabolism and pharmacokinetic (DMPK) studies, as well as in the development of deuterated drugs with potentially improved metabolic profiles.

Deuterated adipic acid is a useful building block in the synthesis of deuterated polymers and other specialty chemicals.

Experimental Protocol: Oxidation of this compound to Adipic Acid-d8

This protocol is adapted from the oxidation of cyclohexanone using potassium permanganate.[1][2]

-

Reaction Setup: In a 50 mL Erlenmeyer flask, combine 0.0025 moles of this compound with a solution of 0.0050 moles of potassium permanganate (KMnO₄) in 15 mL of deionized water.[1]

-

Basification: Add 3 drops of 10% sodium hydroxide (NaOH) solution to make the mixture slightly basic.[1]

-

Reaction: Stir the solution gently for 10 minutes at room temperature. Subsequently, place the flask in a boiling water bath for 20 minutes.[1] Monitor the reaction progress every 5 minutes by spotting a drop of the reaction mixture onto filter paper. The disappearance of the purple ring of permanganate indicates the completion of the oxidation.[1]

-

Workup: If unreacted permanganate persists after 20 minutes, add a small amount of sodium bisulfite to quench it.[1] Filter the mixture to remove the manganese dioxide (MnO₂) precipitate and wash the solid with 2 mL of hot water.[1]

-

Isolation: Collect the filtrate and concentrate it to a volume of less than 5 mL by heating.[1] Acidify the concentrated solution with concentrated hydrochloric acid (HCl) until it is acidic to litmus paper, then add an additional 10 drops of HCl to ensure complete precipitation of the product.[1]

-

Purification: Cool the solution in an ice bath to maximize crystallization.[1] Collect the precipitated Adipic Acid-d8 by vacuum filtration and recrystallize from a minimal amount of hot water to obtain the purified product.[2]

Expected Outcome: This procedure should yield Adipic Acid-d8 (C₆H₂D₈O₄) as a white crystalline solid. The yield and purity should be determined by standard analytical techniques such as NMR and mass spectrometry.

Logical Workflow for Adipic Acid-d8 Synthesis

Deuterated caprolactam is a monomer used in the synthesis of deuterated Nylon-6, which can be used in materials science research.

Experimental Protocol: Beckmann Rearrangement of this compound Oxime

This protocol is based on the industrial synthesis of caprolactam.[3][4][5]

-

Oxime Formation: First, convert this compound to its oxime. React this compound with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an aqueous ethanol solution. The product, this compound oxime, can be isolated by crystallization.

-

Rearrangement: In a reaction vessel equipped for temperature control, prepare a circulating mixture of caprolactam and sulfuric acid.[4] Introduce a melt of this compound oxime and oleum separately into this mixture.[4] Maintain the reaction temperature between 70°C and 130°C.[4]

-

Reaction Control: The weight ratio of sulfuric acid to caprolactam in the circulating mixture should be maintained between 1.0 and 2.0, with a free sulfur trioxide content of 1.0 to 14% by weight.[4]

-

Neutralization and Extraction: After the rearrangement is complete, neutralize the reaction mixture with ammonia.[4] The resulting crude Caprolactam-d10 is then separated and purified by extraction with a suitable solvent like benzene, followed by distillation under reduced pressure.[4]

Logical Workflow for Caprolactam-d10 Synthesis

Mechanistic and Kinetic Isotope Effect (KIE) Studies

The difference in bond strength between C-D and C-H bonds leads to a kinetic isotope effect (KIE), where reactions involving the cleavage of a C-H bond proceed at a different rate than the corresponding C-D bond cleavage. This phenomenon makes this compound an invaluable tool for elucidating reaction mechanisms.

The Baeyer-Villiger oxidation is the conversion of a ketone to an ester or a lactone. By using this compound, one can investigate the migratory aptitude of the deuterated methylene groups.

Experimental Protocol: Baeyer-Villiger Oxidation of this compound

This protocol is a general procedure for the Baeyer-Villiger oxidation.[6]

-

Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask.

-

Addition of Oxidant: Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents), portion-wise to the solution at 0°C.

-

Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude ε-caprolactone-d10 by column chromatography on silica gel.

Mechanistic Implication: The analysis of the product distribution can provide insights into the mechanism. The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. While in the case of the perfectly symmetrical this compound this will not lead to different products, comparing the reaction rate with non-deuterated cyclohexanone can reveal the kinetic isotope effect.

Reaction Pathway for Baeyer-Villiger Oxidation

The reduction of cyclohexanone to cyclohexanol is a classic reaction to study the kinetic isotope effect.

Experimental Protocol: Reduction of this compound with Sodium Borohydride

This is a general procedure for ketone reduction. A competitive experiment can be designed to determine the KIE.

-

Reaction Mixture: In a flask, prepare an equimolar mixture of this compound and non-deuterated cyclohexanone in a suitable solvent like methanol.

-

Reducing Agent: Add a sub-stoichiometric amount of sodium borohydride (NaBH₄) to the mixture at 0°C.

-

Reaction and Quenching: Allow the reaction to proceed for a specific time and then quench it by adding a weak acid (e.g., acetic acid).

-

Analysis: Analyze the ratio of the deuterated and non-deuterated cyclohexanol products and the remaining unreacted ketones using Gas Chromatography-Mass Spectrometry (GC-MS).

-

KIE Calculation: The kinetic isotope effect (kH/kD) can be calculated from the relative amounts of the products and unreacted starting materials.

Internal Standard in Analytical Chemistry

Due to its chemical similarity and mass difference from the non-deuterated analog, this compound is an excellent internal standard for the quantification of cyclohexanone in various matrices, such as environmental or biological samples.

Experimental Protocol: Quantification of Cyclohexanone in Water by GC-MS with this compound as an Internal Standard

-

Sample Preparation: To a known volume of the water sample, add a precise amount of a standard solution of this compound.

-

Extraction: Perform a liquid-liquid extraction of the spiked sample with a suitable organic solvent (e.g., dichloromethane).

-

GC-MS Analysis:

-

GC Column: Use a non-polar column, such as a DB-5ms.

-

Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C) to ensure good separation.

-

Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for both cyclohexanone (e.g., m/z 98, 55) and this compound (e.g., m/z 108, 60).

-

-

Quantification: Create a calibration curve by analyzing a series of standards containing known concentrations of cyclohexanone and a fixed concentration of this compound. The concentration of cyclohexanone in the unknown sample can be determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Workflow for Analytical Quantification

Application in Drug Development

The use of deuterated compounds is of significant interest in drug development. Replacing hydrogen with deuterium at metabolically labile positions can slow down the rate of drug metabolism, a strategy known as "deuterium-reinforced drugs." While this compound itself is not a therapeutic agent, its use as a building block for deuterated pharmaceuticals or as a tracer in metabolism studies is highly relevant. For instance, in the development of drugs containing a cyclohexyl moiety, understanding the metabolism of this ring is crucial.[7] Cyclohexanone is metabolized in humans to cyclohexanol, 1,2-cyclohexanediol, and 1,4-cyclohexanediol.[8] By administering a drug containing a this compound labeled cyclohexyl group, researchers can track the metabolic fate of this specific part of the molecule using mass spectrometry, distinguishing it from endogenous compounds.

Conclusion

This compound is a multifaceted tool for chemists in both academic and industrial research. Its applications range from the synthesis of complex deuterated molecules to the elucidation of intricate reaction mechanisms and the precise quantification of its non-deuterated counterpart. The experimental protocols and workflows provided in this guide offer a practical framework for leveraging the unique properties of this compound to advance scientific discovery and drug development. As the demand for isotopically labeled compounds continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase.

References

- 1. cerritos.edu [cerritos.edu]

- 2. scribd.com [scribd.com]

- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 4. US4804754A - Preparation of caprolactam from cyclohexanone oxime by Beckmann rearrangement - Google Patents [patents.google.com]

- 5. US5264571A - Preparation of caprolactam by Beckmann rearrangement of cyclohexanone oxime - Google Patents [patents.google.com]

- 6. Catalytic and Stoichiometric Baeyer–Villiger Oxidation Mediated by Nonheme Peroxo-Diiron(III), Acylperoxo, and Iodosylbenzene Iron(III) Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. Uptake, metabolism and elimination of cyclohexanone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrum of Cyclohexanone-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrum of Cyclohexanone-d10. This deuterated analog of cyclohexanone is a valuable internal standard in various analytical applications, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for accurate quantification.[1] Understanding its fragmentation pattern is crucial for its effective use.

Data Presentation

The mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of the cyclohexanone ring. The following table summarizes the predicted mass-to-charge ratios (m/z) and estimated relative abundances of the major ions observed in the 70 eV electron ionization mass spectrum. The m/z values are deduced from the known fragmentation of unlabeled cyclohexanone, and the relative abundances are estimated based on the fragmentation patterns of similar cyclic ketones.

| m/z | Proposed Fragment Ion | Formula | Estimated Relative Abundance (%) |

| 108 | [M]•+ (Molecular Ion) | [C₆D₁₀O]•+ | 40 |

| 90 | [M-D₂]•+ or [M-2D]•+ | [C₆D₈O]•+ | 10 |

| 80 | [M-C₂D₄]•+ | [C₄D₆O]•+ | 35 |

| 62 | [C₃D₃O]+ | [C₃D₃O]+ | 100 (Base Peak) |

| 46 | [C₂D₃O]+ | [C₂D₃O]+ | 50 |

Experimental Protocols

A standard method for obtaining the mass spectrum of this compound involves gas chromatography coupled with mass spectrometry (GC-MS).

Sample Preparation:

For a neat standard, dilute this compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 10-20 µg/mL. If the analyte is in a complex matrix, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the compound of interest.

Instrumentation:

A typical GC-MS system equipped with an electron ionization source is used.

Gas Chromatography (GC) Parameters:

-

Injector: Split/splitless injector, typically in split mode with a ratio of 20:1.

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Hold: Maintain at 200 °C for 5 minutes.

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 35-200.

-

Scan Rate: 2 scans/second.

Mandatory Visualization

The fragmentation of this compound upon electron ionization follows characteristic pathways for cyclic ketones. The initial event is the formation of the molecular ion, which then undergoes a series of cleavage and rearrangement reactions to produce the observed fragment ions.

Caption: Proposed EI-MS fragmentation pathway of this compound.

References

Methodological & Application

Application Note: Quantitative Analysis of Phenolic Compounds in Pharmaceutical Matrices Using Cyclohexanone-d10 as an Internal Standard by GC-MS

Abstract

This application note details a robust and reliable method for the quantification of phenolic compounds in a pharmaceutical matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with Cyclohexanone-d10 as an internal standard. Due to the polar nature of phenolic hydroxyl groups, direct GC-MS analysis can be challenging. This protocol employs a derivatization step to enhance volatility and improve chromatographic separation. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by correcting for variations during sample preparation and analysis. This method is suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, drug metabolism, and quality control of pharmaceutical products.

Introduction

Phenolic compounds are a significant class of molecules in pharmaceutical research and development, known for their diverse biological activities. Accurate quantification of these compounds in various matrices is essential for understanding their efficacy and safety. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the inherent polarity of phenols often leads to poor chromatographic peak shape and thermal instability.[1]

To overcome these limitations, a derivatization step is employed to convert the polar hydroxyl groups into less polar, more volatile, and thermally stable derivatives.[1] Silylation is a widely used derivatization technique that replaces the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (TMS) group, significantly improving chromatographic performance and detection sensitivity.[1]

The use of a stable isotope-labeled internal standard is crucial for accurate quantification in complex matrices.[2][3] Deuterated internal standards are ideal as they exhibit similar chemical and physical properties to the target analyte, leading to comparable extraction recovery and chromatographic retention times, while being distinguishable by their mass-to-charge ratio in the mass spectrometer.[3] this compound is a suitable internal standard for the analysis of various volatile and semi-volatile compounds due to its chemical properties and chromatographic behavior.

This application note provides a detailed protocol for the silylation and subsequent GC-MS analysis of phenolic compounds, using this compound as the internal standard.

Experimental Protocols

Materials and Reagents

-

Phenolic standards (e.g., phenol, cresol isomers, etc.)

-

This compound (CAS: 51209-49-5)

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

Ethyl acetate (HPLC grade)

-

Anhydrous sodium sulfate

-

Pharmaceutical matrix (e.g., plasma, tissue homogenate)

-

Methanol

-

Deionized water

-

GC vials with inserts

-

Micropipettes

-

Vortex mixer

-

Centrifuge

-

Heating block or oven

Preparation of Standard and Sample Solutions

Internal Standard Stock Solution (IS Stock): Accurately weigh and dissolve this compound in ethyl acetate to prepare a stock solution of 1 mg/mL.

Internal Standard Working Solution (IS Working): Dilute the IS Stock solution with ethyl acetate to a final concentration of 10 µg/mL.

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of phenolic standards into the blank pharmaceutical matrix. The concentration range should be selected based on the expected analyte concentrations in the samples.

Sample Preparation:

-

To 1 mL of the sample (or calibration standard), add a precise volume of the Internal Standard Working Solution (e.g., 50 µL of 10 µg/mL this compound).

-

Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate.

-

Vortex the mixture for 2 minutes and centrifuge at 3000 rpm for 10 minutes to separate the layers.

-